2-(4-Methoxyphenyl)thiomorpholin-3-one
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Overview
Description
2-(4-Methoxyphenyl)thiomorpholin-3-one is a chemical compound with the molecular formula C11H13NO2S It is a thiomorpholine derivative, characterized by the presence of a methoxyphenyl group attached to the thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)thiomorpholin-3-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine in the presence of a base, followed by cyclization to form the thiomorpholine ring. The reaction conditions typically involve the use of an inert solvent, such as dichloromethane, and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)thiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiomorpholin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiomorpholin-3-one: Similar structure but lacks the methoxy group.
4-Methoxyphenylthiomorpholine: Similar structure but lacks the carbonyl group at the 3-position.
Thiomorpholine-3,5-dione: Contains a dione structure instead of a single carbonyl group.
Uniqueness
2-(4-Methoxyphenyl)thiomorpholin-3-one is unique due to the presence of both the methoxyphenyl group and the thiomorpholine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methoxy group can enhance the compound’s solubility and bioavailability, while the thiomorpholine ring can provide specific interactions with biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)thiomorpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-14-9-4-2-8(3-5-9)10-11(13)12-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKRYQVMUSOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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